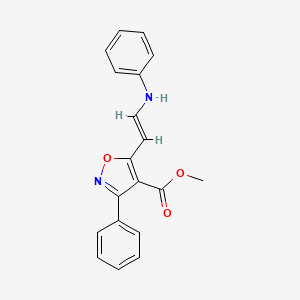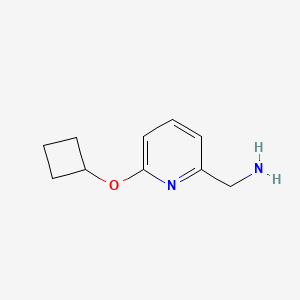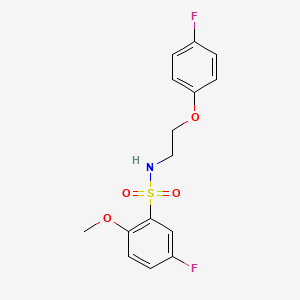
5-fluoro-N-(2-(4-fluorophenoxy)ethyl)-2-methoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-fluoro-N-(2-(4-fluorophenoxy)ethyl)-2-methoxybenzenesulfonamide, also known as GW3965, is a selective liver X receptor (LXR) agonist. It is a small molecule compound that has been extensively studied for its potential therapeutic applications in various diseases.
Applications De Recherche Scientifique
Fluorescent Properties and Complex Formation
Research on analogues similar to 5-fluoro-N-(2-(4-fluorophenoxy)ethyl)-2-methoxybenzenesulfonamide demonstrates their potential in developing specific fluorescent probes for detecting metal ions, such as zinc(II). Analogues of Zinquin ester, a specific fluorophore for zinc(II), have shown varying degrees of fluorescence upon complexing with zinc(II), indicating their utility in bioimaging and detection applications. These compounds exhibit a bathochromic shift in their ultraviolet/visible spectra upon zinc(II) addition, making them useful for studying metal ion interactions in biological systems (Kimber et al., 2003).
Corrosion Inhibition
Another application area for this class of compounds includes corrosion inhibition. Piperidine derivatives related to 5-fluoro-N-(2-(4-fluorophenoxy)ethyl)-2-methoxybenzenesulfonamide have been studied for their adsorption and corrosion inhibition properties on iron surfaces. Quantum chemical calculations and molecular dynamics simulations have been conducted to predict the inhibition efficiencies of these compounds, with results showing significant potential for use in protecting metal surfaces against corrosion (Kaya et al., 2016).
Anticancer Potential
Additionally, studies on derivatives of this compound have explored their anticancer effects. Novel aminothiazole-paeonol derivatives were synthesized and evaluated for their anticancer activity on various cancer cell lines, showing significant inhibitory activity, particularly against human gastric and colorectal adenocarcinoma cells. These findings suggest that modifications to the molecular structure of 5-fluoro-N-(2-(4-fluorophenoxy)ethyl)-2-methoxybenzenesulfonamide can lead to potent anticancer agents (Tsai et al., 2016).
Propriétés
IUPAC Name |
5-fluoro-N-[2-(4-fluorophenoxy)ethyl]-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2NO4S/c1-21-14-7-4-12(17)10-15(14)23(19,20)18-8-9-22-13-5-2-11(16)3-6-13/h2-7,10,18H,8-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPSUXMRJAPQQBK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NCCOC2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluoro-N-(2-(4-fluorophenoxy)ethyl)-2-methoxybenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(3,4-dimethylphenyl)-2-(3-fluorobenzyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2409900.png)

![N-(2-fluorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
![2,5-dichloro-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2409904.png)
![2-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxy]isonicotinonitrile](/img/structure/B2409908.png)
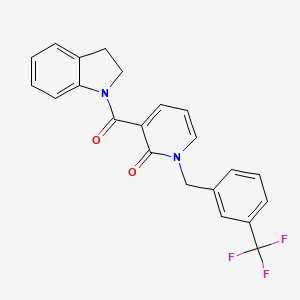
![6-(4-(3-chlorophenyl)piperazine-1-carbonyl)-1,3-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2409912.png)

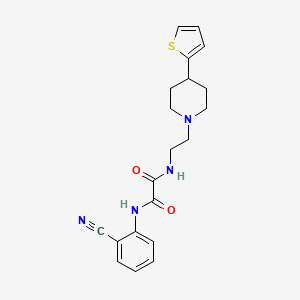
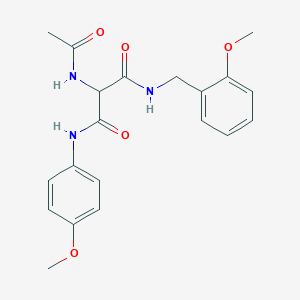
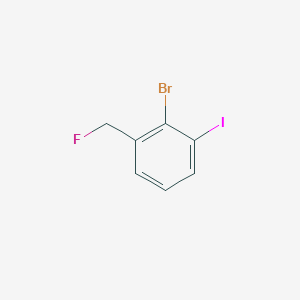
![2-Chloro-N-[2-(5-methylthiophen-2-yl)-2-morpholin-4-ylethyl]propanamide](/img/structure/B2409920.png)
